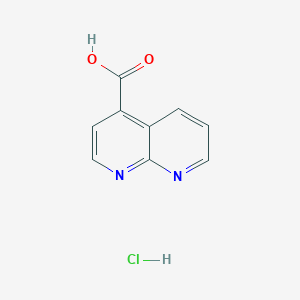

1,8-Naphthyridine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

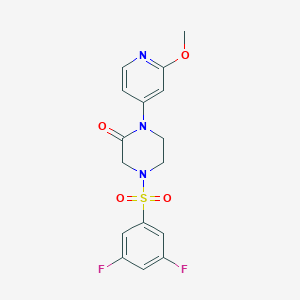

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

1,8-Naphthyridine-4-carboxylic acid hydrochloride and its derivatives have been extensively studied for their antibacterial properties. For example, Egawa et al. (1984) synthesized various compounds with amino- and/or hydroxy-substituted cyclic amino groups, finding several more active than enoxacin, an established antibacterial agent (Egawa et al., 1984). Rosen et al. (1988) also developed asymmetric syntheses of antibacterial agents containing the 1,8-naphthyridine moiety, highlighting their significant in vitro and in vivo activity (Rosen et al., 1988).

Synthesis and Structural Studies

Research by Hawes & Wibberley (1967) contributed to the preparation and reaction study of 1,8-naphthyridine derivatives, enhancing our understanding of their chemical properties (Hawes & Wibberley, 1967). Additionally, studies by Jin et al. (2011) focused on the hydrogen-bonded supramolecular network in organic acid–base salts, exploring the interactions between 1,8-naphthyridine derivatives and carboxylic acids (Jin et al., 2011).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been a significant area of investigation. Gurjar et al. (2020) synthesized novel derivatives demonstrating broad-spectrum activity against bacteria and fungi, indicating their potential as anti-infective agents (Gurjar et al., 2020).

Applications in Solar Cells

1,8-Naphthyridine derivatives have also been explored in the field of renewable energy. Kukrek et al. (2006) synthesized complexes for use in dye-sensitized solar cells, showcasing how the 1,8-naphthyridyl moiety can extend absorption into the red spectrum, enhancing solar cell efficiency (Kukrek et al., 2006).

Mechanism of Action

Target of Action

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .

Biochemical Pathways

Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.

Pharmacokinetics

A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .

Action Environment

It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Biochemical Analysis

Biochemical Properties

It is known that 1,8-Naphthyridine derivatives, such as Enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . These compounds interact with enzymes and proteins involved in bacterial DNA replication, leading to their antibacterial effects .

Cellular Effects

1,8-Naphthyridine derivatives have been reported to display moderate cytotoxic activity against murine p388 leukemia

Molecular Mechanism

1,8-Naphthyridine derivatives are known to act as DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, these compounds prevent bacterial DNA replication, leading to their antibacterial effects .

Properties

IUPAC Name |

1,8-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABUPVJPORIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B2487167.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)